epoxidized soya bean oil

Beschreibung

Epoxidized soybean oil (ESBO) is a collection of organic compounds derived from the epoxidation of soybean oil. wiki It is a yellowish, viscous liquid that is utilized as a plasticizer and stabilizer in various plastic materials, particularly polyvinyl chloride (PVC) and its copolymers. Its primary function is to impart softness and pliability to these plastics. what-is-epoxidized-soybean-oil-eso-its-uses ESBO is considered a bio-based and environmentally friendly alternative to traditional phthalate plasticizers. atamanchemicals

The production of ESBO involves the chemical process of epoxidation, where the carbon-carbon double bonds present in the unsaturated fatty acids of soybean oil are converted into epoxide groups. This transformation is typically achieved by reacting soybean oil with a peroxide or a peracid, such as hydrogen peroxide and formic or acetic acid.[1][2] The resulting epoxide groups are more reactive than the original double bonds, which makes ESBO an effective scavenger for hydrochloric acid and a competent plasticizer.

ESBO is one of the most readily available and cost-effective vegetable oil-based plasticizers globally. Its non-toxic nature allows for its use in sensitive applications such as food packaging and medical devices. nbinno

Eigenschaften

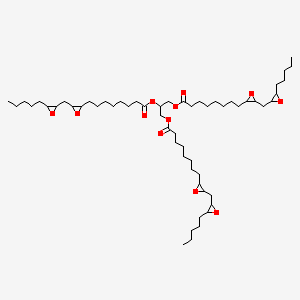

IUPAC Name |

2,3-bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H98O12/c1-4-7-19-28-43-49(64-43)37-52-46(67-52)31-22-13-10-16-25-34-55(58)61-40-42(63-57(60)36-27-18-12-15-24-33-48-54(69-48)39-51-45(66-51)30-21-9-6-3)41-62-56(59)35-26-17-11-14-23-32-47-53(68-47)38-50-44(65-50)29-20-8-5-2/h42-54H,4-41H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGBFZZXKPWGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC3C(O3)CC4C(O4)CCCCC)OC(=O)CCCCCCCC5C(O5)CC6C(O6)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901125905 | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

975.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Epoxidized vegetable oils is an odorless pale yellow oily liquid. Floats on water. (USCG, 1999), Liquid; Other Solid; Pellets or Large Crystals, Colorless to light yellow liquid with a mild odor; [Galata MSDS] | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Soybean oil, epoxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Epoxidized soybean oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

585 °F (USCG, 1999) | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1 at 68 °F (USCG, 1999) | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8013-07-8, 3214-50-4 | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3214-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soybean oil, epoxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Soybean oil, epoxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies in the Synthesis and Catalysis of Epoxidized Soybean Oil

Heterogeneous Catalytic Approaches in Epoxidized Soybean Oil Synthesis

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. In the context of ESBO synthesis, these solid catalysts provide active sites for the epoxidation reaction, which typically involves the in situ formation of a peracid from a carboxylic acid (like formic or acetic acid) and hydrogen peroxide.

Acidic ion-exchange resins are highly effective heterogeneous catalysts for the epoxidation of soybean oil. These polymeric resins, typically featuring sulfonic acid (-SO₃H) groups, function as solid acid catalysts that promote the formation of peracids in an aqueous phase, which then react with the double bonds in the oil phase.

One of the most studied resins is Amberlyst 16, which has demonstrated high activity and selectivity in the epoxidation of soybean oil with hydrogen peroxide and formic acid. researchgate.net The use of these resins can achieve high conversion rates, with studies showing selectivities of more than 75% at a conversion of 98%. researchgate.net The recyclability of these resins is a key advantage, making them suitable for continuous processes. researchgate.net Research has compared various resins, including Amberlyst 15 and Zerolit 325, noting differences in their catalytic activity based on their physical and chemical properties, such as the degree of cross-linking and external surface area. researchgate.netcabidigitallibrary.org The catalytic cycle involves the protonation of hydrogen peroxide by the resin's acid sites, followed by reaction with formic acid to generate performic acid, the active epoxidizing agent.

| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Source |

| Amberlyst 16 | Hydrogen peroxide, Formic acid | 98 | >75 | researchgate.net |

| Amberlyst 15 | H₂O₂, Acetic acid | - | - | cabidigitallibrary.org |

| Zerolit 325 | H₂O₂, Acetic acid | - | - | cabidigitallibrary.org |

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures, which can be exploited for shape-selective catalysis. niscpr.res.inmdpi.com In soybean oil epoxidation, the pores of certain zeolites, such as decationated Y zeolite (H-Y), are too narrow for the large triglyceride molecules of the oil to enter. nicl.itacs.orgresearchgate.net However, smaller molecules like water, hydrogen peroxide, and formic acid can diffuse into the zeolite framework.

This "shape-selectivity" offers a significant advantage: the acid-catalyzed formation of the peracid occurs in situ within the zeolite pores, while the epoxidation of the bulky oil molecules takes place on the external surface of the catalyst. researchgate.net This spatial separation minimizes undesired side reactions, such as the acid-catalyzed opening of the newly formed oxirane rings, which would otherwise occur in the bulk solution in the presence of a homogeneous acid catalyst. nicl.itacs.org Studies using H-Y, HZSM-5, and Hß-zeolites have demonstrated high conversion and selectivity. niscpr.res.in For instance, with HZSM-5, an optimized process can achieve 85% conversion and 83% selectivity. niscpr.res.in This approach effectively combines high catalytic activity with enhanced product selectivity due to the unique structural properties of the zeolite.

| Zeolite Catalyst | Oxidant System | Conversion (%) | Selectivity (%) | Source |

| H-Y Zeolite | H₂O₂, Formic acid | 96 | 82 | researchgate.net |

| HZSM-5 | H₂O₂, Formic acid | 85 | 83 | niscpr.res.in |

| Hß-Zeolite | H₂O₂, Formic acid | - | - | niscpr.res.in |

Transition metal complexes are known to be potent catalysts for epoxidation reactions. Molybdenum (VI) complexes, in particular, have shown significant activity. Research has investigated the use of bis(acetyl-acetonato)dioxo-molybdenum (VI) [MoO₂(acac)₂] as a homogeneous catalyst with tert-butyl hydroperoxide (TBHP) as the oxidizing agent. researchgate.net In one study, this system achieved a 70.1% conversion of soybean oil with 54.1% epoxidation and 77.2% selectivity when the reaction was conducted in refluxing toluene (B28343) for 2 hours. researchgate.net

To overcome the separation challenges associated with homogeneous catalysts, researchers have worked on heterogenizing these complexes. A functionalized gallium metal-organic framework (MOF) with active dioxo-molybdenum (VI) centers has been evaluated as a heterogeneous catalyst. researchgate.net Using TBHP as the oxidant, this catalyst achieved 29% conversion and a high selectivity of 91% at 110°C after 4 hours. researchgate.net Other systems, such as amorphous titanium/silica (Ti/SiO₂) catalysts with hydrogen peroxide, have also been successfully employed for the epoxidation of soybean oil. rsc.org These catalysts act as strong Lewis acids, activating the peroxide for the electrophilic attack on the double bonds of the fatty acid chains. researchgate.net

| Catalyst | Oxidant | Conversion (%) | Selectivity (%) | Source |

| [MoO₂(acac)₂] | TBHP | 70.1 | 77.2 | researchgate.net |

| Mo(VI)-functionalized MOF | TBHP | 29 | 91 | researchgate.net |

| Amorphous Ti/SiO₂ | H₂O₂ | - | - | rsc.org |

Biocatalytic and Green Chemistry Approaches to Epoxidation

In response to the growing demand for sustainable and environmentally benign chemical processes, biocatalytic and green chemistry approaches for ESBO synthesis have gained considerable attention. These methods utilize enzymes and milder reaction conditions to reduce environmental impact.

Enzymatic epoxidation primarily employs lipases, such as Candida antarctica lipase (B570770) B (CALB), often in its immobilized form, Novozym 435. cabidigitallibrary.orgmdpi.com This method is considered a "green" process due to its mild reaction conditions, neutral pH, and high selectivity, which minimizes the formation of byproducts from ring-opening reactions. researchgate.net

The reaction mechanism involves the lipase catalyzing the formation of a peracid in situ from a free fatty acid (present in the oil or added externally) and hydrogen peroxide. researchgate.netresearchgate.net This enzymatically generated peracid then acts as the oxidizing agent to epoxidize the double bonds of the triglycerides. researchgate.net Research has demonstrated that this process can achieve high conversions; for instance, using Novozym 435 in a solvent-free system can yield over 90% conversion to epoxides after 12 hours. proquest.com The efficiency of the enzymatic process is influenced by factors such as enzyme concentration, the molar ratio of hydrogen peroxide to double bonds, and temperature. researchgate.netresearchgate.net A key advantage is the stability and reusability of the immobilized enzyme, which can be recovered and used for multiple reaction cycles. nih.gov

| Enzyme | Key Findings | Source |

| Novozym 435 (Candida antarctica lipase B) | Can achieve >90% conversion in 12 hours in a solvent-free system. proquest.com | mdpi.comproquest.com |

| Novozym 435 (Candida antarctica lipase B) | Overcomes double bond conversion by 90%. mdpi.com | mdpi.com |

| Lipase | Ultrasound assistance can achieve 91.22% relative conversion in 5 hours; enzyme is reusable for six cycles. nih.gov | nih.gov |

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis to create more efficient and sustainable processes. These multi-step approaches use enzymes for specific, sensitive transformations where high selectivity is crucial, and chemical catalysts for other, more robust steps.

A representative chemoenzymatic process for producing valuable oleochemicals from used soybean oil involves three steps:

Enzymatic Hydrolysis : A non-specific lipase is used to hydrolyze the triglycerides in the oil to produce free fatty acids (FFAs). mdpi.comdntb.gov.ua

Enzymatic Esterification : The resulting FFAs are then esterified with an alcohol, catalyzed by another lipase, to form monoalkyl esters. mdpi.comdntb.gov.ua

Chemical Epoxidation : The unsaturated monoalkyl esters are subsequently epoxidized using a conventional chemical method, such as the Prilezhaev reaction with formic acid and hydrogen peroxide. mdpi.comdntb.gov.ua

This strategy leverages the mild conditions and specificity of enzymes for the initial steps, followed by a well-established chemical reaction for the final epoxidation. Another approach involves using ultrasound to intensify the lipase-catalyzed epoxidation, significantly reducing the reaction time required to achieve high conversion. nih.gov This combination of methods allows for the transformation of low-value feedstocks into value-added products like ESBO through pathways that are more environmentally friendly than purely chemical routes. mdpi.com

Epoxidation in Alternative Reaction Media, including Ionic Liquids

The search for greener and more effective synthesis routes for epoxidized soybean oil (ESBO) has led to the exploration of alternative reaction media, with ionic liquids (ILs) emerging as a promising option. An ionic liquid system has been successfully utilized for the enzymatic epoxidation of soybean oil. nih.gov In this process, researchers investigated the effects of different active oxygen carriers and specific ionic liquids, namely [Bmim]PF6 and [Bmim]BF4. nih.gov It was determined that the enzymatic epoxidation was enhanced when using tetradecanoic acid as the active oxygen carrier and [Bmim]PF6 as the reaction medium. nih.gov

Ionic liquids have also been studied as catalysts in subsequent reactions involving ESBO, such as the synthesis of cyclic carbonates from ESBO and CO2, a key step in producing non-isocyanate polyurethane foams. mdpi.com In a screening of various ILs, 1-ethyl-3-methylimidazolium (B1214524) bromide ([emim]Br) was identified as a highly effective catalyst, achieving a 98% yield of cyclic carbonate with 100% selectivity. mdpi.com Other research has focused on synthesizing novel sulfonic-functionalized ionic liquids to act as catalysts for the ring-opening of ESBO with glycerol (B35011) to produce biopolyols. researchgate.net

Kinetic Modeling and Reaction Engineering

Development of Biphasic Kinetic Models for the Epoxidation Process

The industrial production of ESBO is a complex biphasic process, involving an aqueous phase and an oil phase, which necessitates the development of sophisticated kinetic models to accurately describe the reaction. epfl.chresearchgate.net The conventional method involves the in situ formation of a per-carboxylic acid (like performic or peracetic acid) from a carboxylic acid and hydrogen peroxide in the aqueous phase, often catalyzed by a mineral acid such as sulfuric or phosphoric acid. epfl.chresearchgate.netacs.org This per-carboxylic acid then migrates from the aqueous phase to the oil phase, where it reacts with the carbon-carbon double bonds of the soybean oil to form the oxirane ring. epfl.chresearchgate.net

Researchers have developed and refined biphasic kinetic models that account for the various reactions occurring simultaneously. An improved model considers four primary reactions:

The oxidation of the carboxylic acid (e.g., formic acid) to its corresponding per-carboxylic acid in the aqueous phase. acs.org

The epoxidation reaction itself, which occurs in the oil phase. acs.org

The undesired ring-opening reaction of the newly formed oxirane ring, which can be catalyzed by acids and occurs mainly at the liquid-liquid interface. acs.org

The decomposition of the per-carboxylic acid, which takes place in the aqueous phase. acs.org

These models have been successfully applied to simulate kinetic runs in various reactor types, including fed-batch, pulse-fed-batch, and continuous tubular reactors, providing a valid basis for process design and intensification. epfl.chresearchgate.net The simulation results from these models have shown good correlation with experimental data, particularly during the initial stages of the reaction where oxirane ring formation is dominant. unal.edu.co

Mass Transfer Effects in Heterogeneous Catalytic Systems

In systems using solid, heterogeneous catalysts (a liquid-liquid-solid system), the mass transfer dynamics become even more complex. mdpi.com Kinetic models for these systems must account for the transfer of species like propionic acid and perpropionic acid from the continuous aqueous phase to the dispersed organic phase. mdpi.com The use of vigorous mixing is essential to improve mass and heat transfer, but the inherent limitations of the biphasic system remain a key area of study for process intensification. researchgate.netresearchgate.net In some configurations, such as those using supercritical CO2, the transfer of soybean oil into the aqueous phase where the epoxidation occurs is considered the rate-control step. ntnu.no

Process Optimization Studies using Response Surface Methodology

Response Surface Methodology (RSM) has been widely employed as a statistical tool to optimize the process parameters for soybean oil epoxidation to maximize the final oxirane value, which indicates the extent of epoxidation. nih.govbibliotekanauki.plresearchgate.net This approach allows for the investigation of multiple variables and their interactions.

In one study using a Box-Behnken design (BBD), researchers investigated three key reaction parameters: reaction temperature, the molar ratio of formic acid to soybean oil (FA-to-SBO), and the molar ratio of hydrogen peroxide to soybean oil (H2O2-to-SBO). bibliotekanauki.plresearchgate.net The study found that all three factors had a significant impact on the final oxirane value. researchgate.net The optimized conditions were determined to be a reaction temperature of 66.2°C, a FA-to-SBO molar ratio of 0.576:1, and an H2O2-to-SBO molar ratio of 6.28:1. bibliotekanauki.pl Under these conditions, an experimental oxirane value of 7.31% was achieved, which closely matched the model's predicted value of 7.34%. bibliotekanauki.pl

RSM has also been used to optimize enzymatic epoxidation in an ionic liquid medium. nih.gov In this case, the variables studied included reaction time, reaction temperature, the molar ratio of H2O2 to C=C bonds, and the molar ratio of fatty acid to C=C bonds. nih.gov The optimal conditions found were a temperature of 46°C, a reaction time of 11 hours, a H2O2/C=C molar ratio of 1.8:1, and a fatty acid/C=C molar ratio of 0.5:1, which resulted in an epoxy oxygen content of 5.9%. nih.gov

| Method | Variables Optimized | Optimal Conditions | Result (Oxirane Value / EOC) | Source |

|---|---|---|---|---|

| Conventional Epoxidation (Per-formic acid) | - Reaction Temperature

| - Temperature: 66.2°C

| 7.31% (Oxirane Value) | bibliotekanauki.pl |

| Enzymatic Epoxidation (in Ionic Liquid) | - Reaction Temperature

| - Temperature: 46°C

| 5.9% (Epoxy Oxygen Content) | nih.gov |

Reactor Design and Configuration for Epoxidation Reactions (Batch vs. Semi-batch)

The epoxidation of soybean oil is a highly exothermic reaction (ΔH = -55 kcal/mol), which poses significant safety risks related to thermal runaway if not properly controlled. epfl.chresearchgate.netresearchgate.net This thermal risk is a critical consideration in reactor design and operation. While batch reactors can be used, semi-batch (or fed-batch) reactors are often preferred for industrial applications to ensure better thermal control and process safety. researchgate.netaidic.it

In a semi-batch configuration, one of the reactants, typically the hydrogen peroxide or a mixture of hydrogen peroxide and carboxylic acid, is fed continuously or in pulses into the reactor containing the soybean oil. aidic.itacs.org This gradual addition limits the concentration of the highly reactive per-acid at any given time, thereby controlling the rate of heat generation and preventing a dangerous accumulation of reactants that could lead to a rapid temperature increase. aidic.it

Studies comparing the two modes have shown that semi-batch operation can offer significant advantages over a standard batch process. It has been found to improve the final oxirane yield considerably. nih.gov The controlled, low concentration of hydrogen peroxide in a semi-batch process also helps to preserve the activity and stability of catalysts, particularly in chemo-enzymatic systems. acs.org Therefore, the semi-batch design is a key strategy for enhancing both the safety and the efficiency of the epoxidation process. researchgate.netnih.gov

| Feature | Batch Reactor | Semi-batch (Fed-batch) Reactor |

|---|---|---|

| Reactant Addition | All reactants are charged at the beginning of the process. | One or more reactants are fed continuously or in pulses during the reaction. aidic.it |

| Heat Management | Higher risk of thermal runaway due to high initial concentration of reactants and high exothermicity. researchgate.net | Better temperature control by limiting the rate of reactant addition and thus the rate of heat generation. aidic.it |

| Process Safety | Considered less safe for highly exothermic reactions. researchgate.net | Improved safety by preventing excessive temperature increases and reactant accumulation. aidic.it |

| Product Yield | Can be lower due to side reactions at higher temperatures. | Significantly improved performance and higher final oxirane yield. nih.gov |

| Catalyst Stability | High initial concentration of oxidants like H2O2 can deactivate the catalyst. | Helps preserve catalyst activity and stability by maintaining a low oxidant concentration. acs.org |

Polymer Science: Integration and Application of Epoxidized Soybean Oil

Epoxidized Soybean Oil in Thermosetting Polymer Networks

Epoxidized soybean oil (ESBO) has emerged as a significant bio-derived monomer in polymer science, particularly in the formulation of thermosetting polymer networks. Its triglyceride structure, functionalized with multiple oxirane rings, allows it to participate in a variety of polymerization and cross-linking reactions, making it a versatile component for creating more sustainable polymer systems.

Curing Kinetics and Mechanism Investigations

The curing behavior of ESBO is a critical area of study, as it dictates the processing parameters and the final properties of the resulting thermoset. The kinetics and mechanisms of ESBO curing have been investigated through various chemical pathways, including cationic polymerization and cross-linking with acids, anhydrides, and amines.

Cationic Homopolymerization and Copolymerization of Epoxidized Soybean Oil.researchgate.netmst.edu

The oxirane rings of epoxidized soybean oil are susceptible to cationic ring-opening polymerization, a process that can be initiated by Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂). researchgate.netresearchgate.net This reaction can proceed as a homopolymerization, where ESBO molecules react with each other to form a cross-linked network. researchgate.net The resulting polymers are typically highly cross-linked materials. researchgate.net

The polymerization mechanism involves the initiation of the reaction by a cation, followed by propagation where the carbocation attacks the oxygen of an epoxy group, leading to the opening of the ring and the formation of a new carbocation. This process continues, building a polymer network. The glass transition temperatures (Tg) of polymers resulting from the ring-opening polymerization of ESBO have been reported to range from -16 to -48 °C. researchgate.net In some cases, with the use of BF₃·OEt₂ as a catalyst in liquid carbon dioxide, the Tg of the resulting polymers ranged from -11.9 °C to -24.1 °C. researchgate.net

ESBO can also be copolymerized with other monomers, such as styrene (B11656) and divinylbenzene (B73037) (DVB), to modify the properties of the final thermoset. mst.edu In these systems, a monofunctional monomer like styrene can act as the major comonomer, while a cross-linking agent like DVB is also incorporated. mst.edu The introduction of these comonomers can enhance the mechanical properties of the resulting polymer. For instance, in a system containing styrene and DVB initiated by boron trifluoride diethyl etherate and benzoyl peroxide, a 70 wt% conversion of soybean oil was achieved at 110°C over 4-5 hours. mst.edu

Cross-linking Reactions with Dicarboxylic Acids and Anhydrides.daneshyari.comresearchgate.net

Epoxidized soybean oil can be effectively cross-linked using dicarboxylic acids and their anhydrides as curing agents. daneshyari.comresearchgate.net The fundamental reaction is the ring-opening of the epoxy group by the carboxylic acid or anhydride (B1165640), leading to the formation of ester and hydroxyl groups, which contributes to the formation of a three-dimensional polymer network. researchgate.netresearchgate.net

The kinetics of these curing reactions are influenced by several factors, including the structure of the dicarboxylic acid or anhydride and the presence of a catalyst. For instance, the curing rate and activation energy of ESBO with dicarboxylic acids have been found to decrease as the chain length of the dicarboxylic acid increases. researchgate.net The use of a catalyst, such as 4-N,N-dimethylaminopyridine (DMAP), can significantly accelerate the curing rate and lower the activation energy. researchgate.net

In systems where ESBO is blended with conventional epoxy resins and cured with an anhydride, the addition of ESBO has been observed to decrease the rate and the heat of the curing reaction, while lengthening the time to gelation. researchgate.net The activation energy of the curing system can also be affected; for example, in a system of diglycidyl ether of bisphenol A (DGEBA) cured with sebacic acid, the addition of ESBO was found to increase the activation energy of the reaction. acs.org

Below is a data table summarizing the effect of dicarboxylic acid chain length on the activation energy of ESBO curing.

| Dicarboxylic Acid | Aliphatic Chain Length | Activation Energy (kJ/mol) |

| Oxalic Acid | C0 | Data not available in provided context |

| Succinic Acid | C2 | Higher than longer chains |

| Adipic Acid | C4 | Intermediate |

| Sebacic Acid | C8 | Lower than shorter chains |

Note: This table is a qualitative representation based on the trend described in the source material. Specific values were not provided.

Amine-Based Curing Systems and Adduct Formation.nih.gov

Amine-based curing agents are widely used for cross-linking epoxy resins, including epoxidized soybean oil. The reaction mechanism involves the nucleophilic attack of the amine group on the carbon atom of the oxirane ring, leading to its opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, leading to the formation of a cross-linked network. nih.gov

The curing of ESBO with diamines can lead to the formation of bio-based thermosetting polyamides through both ring-opening and amidation polymerizations. nih.govresearchgate.net In some cases, the ester bonds of the triglyceride in ESBO can be converted into amide linkages through reactions with aliphatic amino groups. nih.gov

The structure of the amine curing agent plays a significant role in the properties of the resulting thermoset. For example, using branched and flexible polyamines to cross-link ESBO can produce resins with unique properties suitable for applications such as structural adhesives. nih.gov The reaction between ESBO and hexanediamine (B8719201) under acidic conditions, in the presence of tannin, can form a stable network structure through a ring-opening adduct formation followed by reaction with the activated tannin. nih.gov

The curing process of ESBO with amines can be monitored using techniques like differential scanning calorimetry (DSC). For instance, the ring-opening reaction of epoxidized soybean oil with hexanediamine has been observed to have a main polycondensation reaction temperature of about 121 °C. nih.gov

Role as a Reactive Diluent in Epoxy Resin Formulations.researchgate.netpaint.org

Epoxidized soybean oil is frequently utilized as a reactive diluent in conventional epoxy resin formulations, such as those based on diglycidyl ether of bisphenol A (DGEBA). researchgate.net Its primary function in this role is to reduce the viscosity of the uncured resin, which improves its processability and handling characteristics. researchgate.netpaint.org The low viscosity of ESBO, a consequence of its molecular structure, makes it an effective, bio-based alternative to petroleum-derived reactive diluents. paint.org

When incorporated into an epoxy formulation, the epoxy groups on the ESBO molecule can co-react with the curing agent, integrating the ESBO into the final polymer network. researchgate.net This participation in the cross-linking reaction is what distinguishes it as a "reactive" diluent. However, the addition of ESBO can influence the curing kinetics of the system. Generally, the inclusion of ESBO tends to decrease the heat of reaction and may slightly increase the peak maximum temperature of the curing exotherm. researchgate.net The rate of the cure reaction may also be reduced. researchgate.net

The following table illustrates the viscosity-reducing effect of ESBO on a low-molecular-weight epoxy resin.

| ESBO Content (wt%) | Viscosity (mPa·s) |

| 0 | >2000 |

| 10 | ~1500 |

| 20 | ~1000 |

| 30 | ~700 |

Note: The viscosity values are approximate and intended to demonstrate the trend of viscosity reduction with increasing ESBO content, as described in the source material. researchgate.net

Function as a Bio-Based Toughening Agent and Flexibilizer in Brittle Polymer Matrices.researchgate.netmdpi.com

A primary application of epoxidized soybean oil in polymer science is as a bio-based toughening agent and flexibilizer, particularly for inherently brittle thermosetting polymers like epoxy resins. researchgate.netmdpi.com The long, flexible aliphatic chains of the fatty acids in the ESBO triglyceride structure introduce a degree of flexibility into the rigid, highly cross-linked epoxy network. mdpi.com

This increased flexibility can lead to a significant improvement in the toughness and impact strength of the material. neliti.com For example, the addition of ESBO to a commercial epoxy resin has been shown to substantially increase its impact strength. neliti.com The mechanism behind this toughening effect is attributed to the ability of the flexible ESBO segments within the polymer matrix to dissipate energy from an impact or crack propagation. At low concentrations, ESBO can act as a plasticizer, enhancing the mobility of polymer chains and allowing for more effective stress distribution. mdpi.com

However, the incorporation of ESBO as a toughening agent often involves a trade-off with other material properties. The plasticizing effect and the reduction in cross-link density that contribute to increased toughness can also lead to a decrease in properties such as tensile strength, flexural strength, and the glass transition temperature (Tg) of the cured polymer. neliti.comresearchgate.net The extent of these effects is typically dependent on the concentration of ESBO in the formulation. While higher concentrations can lead to greater toughness, they may also result in more significant reductions in thermomechanical properties. mdpi.com

The table below summarizes the general effect of ESBO addition on the mechanical properties of a brittle epoxy resin.

| Property | Effect of ESBO Addition |

| Impact Strength | Increases |

| Tensile Strength | Decreases |

| Flexural Strength | Decreases |

| Glass Transition Temperature (Tg) | Decreases |

Development of Bio-Based Adhesives and Coatings

Formulation of Thermally Cured and Cationically Polymerized Coatings

Epoxidized soybean oil (ESBO) serves as a versatile component in the formulation of high-solids, low-VOC (Volatile Organic Compounds) thermally cured and cationically polymerized coatings. mdpi.com Its low viscosity, commercial availability, and reactivity, attributed to its oxirane groups, make it an attractive option for these applications. mdpi.com In such coating systems, ESBO can function as a co-reactant, often blended with other epoxy resins like cycloaliphatic epoxies, to tailor the final properties of the cured film. mdpi.com

The incorporation of ESBO into these formulations significantly influences the mechanical properties of the resulting coatings. mdpi.com One of the most notable effects is on the hardness of the film. mdpi.com The flexible long-chain fatty acids in the triglyceride structure of ESBO, when replacing the rigid cycloaliphatic ring structures of conventional epoxy resins, tend to result in softer coatings. mdpi.com However, this characteristic can be modulated by adjusting the formulation, for instance, by altering the epoxy/polyol ratio or by selecting harder polyols and epoxy resins to counterbalance the plasticizing effect of ESBO. mdpi.com

Research has demonstrated that blending a cycloaliphatic resin with as little as 10% ESBO can yield a bake coating with properties comparable to a standard formulation, with the exception of a slight reduction in pencil hardness. paint.org Formulations with up to 40% ESBO in the epoxy resin blend have been successfully investigated. paint.org These coatings, typically cured at temperatures around 120°C with a heat-deblocked catalyst, generally exhibit excellent adhesion, flexibility, and impact resistance. paint.org The solvent resistance of these coatings also remains high, indicating that the ESBO is effectively reacting and integrating into the binder system. paint.org

The following interactive table presents data from a study on the effect of varying ESBO concentration on the film properties of a thermally cured, cationically polymerized coating.

Epoxidized Soybean Oil as a Precursor for Hyperbranched and Dendritic Polymers

Epoxidized soybean oil (ESBO) is a valuable renewable precursor for the synthesis of complex macromolecular structures such as hyperbranched and dendritic polymers. dntb.gov.ua These polymers are characterized by their highly branched, three-dimensional architectures, which impart unique properties like low viscosity, a high degree of functionality, and a low degree of chain entanglement. mdpi.comdntb.gov.ua

One synthetic route to creating epoxy-terminated hyperbranched polymers (EHBPs) from ESBO involves a multi-step process. mdpi.comdntb.gov.ua This process can begin with the ring-opening reaction of ESBO with a polyol, such as glycerol (B35011), followed by esterification with a molecule like 2,2-bis(hydroxymethyl)propionic acid (DMPA) to generate an epoxy soybean oil polyol with a high hydroxyl value. mdpi.comdntb.gov.ua Subsequently, these polyols can be reacted with epichlorohydrin (B41342) under alkaline conditions to produce EHBPs. mdpi.comdntb.gov.ua

The properties of the resulting EHBPs can be tailored by controlling the reaction conditions, such as the mass ratio of the reactants. mdpi.comdntb.gov.ua Research has shown that as the epoxy value and molecular weight of the EHBPs increase, properties such as water contact angle and adhesion strength also tend to increase, while viscosity decreases. mdpi.comdntb.gov.ua Furthermore, the glass transition temperature of these polymers has been observed to rise with an increasing epoxy value. mdpi.comdntb.gov.ua The low viscosity and high adhesion strength of these ESBO-derived hyperbranched polymers make them promising for applications in surface coatings and adhesives. mdpi.comdntb.gov.ua

Another approach to synthesizing hyperbranched polymers from soybean oil involves the use of reagents like dicumyl peroxide or sulfur. acs.org This method allows for the adjustment of the polymer's molecular weight by controlling the amount of the reaction reagent. acs.org

The following interactive table summarizes the properties of four types of epoxy-terminated hyperbranched polymers synthesized from ESBO with varying mass ratios of epichlorohydrin.

Chemical Modification and Functionalization of the Epoxide Moiety

Esterification and Amidation Reactions

Esterification and amidation are two key chemical transformations applied to ESBO to introduce new functionalities and to synthesize novel bio-based polymers. These reactions target the epoxy groups, leading to the formation of β-hydroxy esters and amides, respectively.

The reaction of ESBO with carboxylic acids, such as cinnamic acid, introduces new functional groups and can alter the material's properties. In one study, a facile method for the preparation of a functional plasticizer was developed by reacting ESBO with cinnamic acid without the use of a catalyst. The esterification reaction results in the formation of β-hydroxyl esters. researchgate.net The degree of substitution can be controlled by optimizing the reaction conditions, such as temperature and stoichiometry. researchgate.net

The resulting soybean oil cinnamates have been investigated as functional additives for starch-based films. These modified ESBO derivatives can act as plasticizers, and their incorporation can lead to films with good hydrophobicity and reduced water sensitivity. researchgate.net The chemical modification allows for a higher incorporation of the oil derivative into the starch matrix, up to 40% by weight, enabling the production of self-standing and flexible films without the need for other plasticizers. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Finding |

| Epoxidized Soya Bean Oil (ESBO) | Cinnamic Acid | None | Soybean Oil Cinnamates | Catalyst-free synthesis of a functional plasticizer for starch films. |

This table summarizes the key components and findings of the esterification reaction between ESBO and cinnamic acid.

The reaction of ESBO with amines, known as amidation, is a significant route for the development of bio-based polyamides. This process typically involves the crosslinking of ESBO with diamines, such as hexamethylenediamine (HMDA), through ring-opening and amidation polymerizations. nih.govdntb.gov.ua This synthetic approach is often straightforward and can be performed without the need for solvents or catalysts. nih.govdntb.gov.uamdpi.com

The formation of amide linkages is confirmed through spectroscopic methods, with characteristic signals for C=O stretching, N-H bending vibration, and C-N stretching. nih.govdntb.gov.uamdpi.com The resulting polyamides from ESBO and HMDA have demonstrated excellent thermal stability, with degradation temperatures around 460 °C, and high hydrophobicity, with water uptake of less than 1.5%. nih.govdntb.gov.ua These bio-based polyamides have shown potential in applications such as sustainable energy harvesting devices. nih.govdntb.gov.ua

| ESBO to Amine Ratio | Curing Temperature (°C) | Resulting Polymer | Key Property |

| Stoichiometric | 150 | Crosslinked Polyamide | High thermal stability and hydrophobicity. |

This table illustrates a typical condition for the amidation of ESBO and a key property of the resulting polyamide.

Thiol-ene and Thiol-epoxy Click Chemistry Reactions

Thiol-ene and thiol-epoxy reactions are powerful "click chemistry" tools for the functionalization of ESBO. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions, making them attractive for the synthesis of well-defined polymer architectures.

Polymercaptanized soybean oil (PMSO) is a derivative of soybean oil containing multiple thiol (-SH) groups. It can be synthesized on an industrial scale through the addition of hydrogen sulfide across the double bonds or epoxide groups of soybean oil, often initiated by UV light. usda.gov This process converts the unsaturated or epoxidized sites into thiol functionalities, resulting in a triglyceride molecule with multiple mercaptan groups. usda.gov PMSO derived from ESBO contains up to 2.9 thiol groups per triglyceride molecule. usda.gov

The resulting polymercaptanized oil is a versatile intermediate that can undergo further reactions. For instance, it can be used as a comonomer in the synthesis of coatings, sealants, and foams. usda.gov Additionally, the thiol groups can react with various allyl compounds via UV-initiated thiol-ene reactions to create precursors for both rigid and flexible bio-based polymers. usda.gov

| Starting Material | Reagent | Reaction Type | Product |

| Epoxidized Soya Bean Oil | Hydrogen Sulfide | Thiolation | Polymercaptanized Soybean Oil (PMSO) |

This table outlines the synthesis of Polymercaptanized Soybean Oil from ESBO.

Synthesis of Epoxy-Terminated Hyperbranched Polymers

Epoxy-terminated hyperbranched polymers (EHBPs) are a class of macromolecular polymers with a highly branched, three-dimensional structure and terminal epoxy groups. These polymers can be synthesized from ESBO through a multi-step process. usda.govnih.govresearchgate.netmdpi.com

A common synthetic route involves the following steps:

Ring-opening of ESBO: The epoxy groups of ESBO are first ring-opened with a polyol, such as glycerol (B35011), to introduce hydroxyl groups, forming an epoxy soybean oil polyol. usda.govnih.govresearchgate.netmdpi.com

Esterification: The resulting polyol is then esterified with a branching monomer, like 2,2-bis(hydroxymethyl)propionic acid (DMPA), to create a hyperbranched polyester polyol with a high hydroxyl value. usda.govnih.govresearchgate.netmdpi.com

Epoxidation of Terminal Groups: Finally, the terminal hydroxyl groups of the hyperbranched polymer are reacted with an epoxy-functional compound, such as epichlorohydrin (B41342) (ECH), under strongly alkaline conditions to introduce the terminal epoxy groups. usda.govmdpi.com

The properties of the resulting EHBPs, such as viscosity, water contact angle, and adhesion strength, can be tuned by controlling the epoxy value of the final polymer. usda.govnih.govmdpi.com As the epoxy value and molecular weight increase, the water contact angle and adhesion strength tend to rise, while the viscosity decreases. usda.govnih.govmdpi.com These EHBPs, with their low viscosity and high adhesion strength, are promising for applications in surface coatings and adhesives. usda.govmdpi.com

| Step | Reactants | Product |

| 1 | Epoxidized Soya Bean Oil, Glycerol | Epoxy Soybean Oil Polyol |

| 2 | Epoxy Soybean Oil Polyol, 2,2-bis(hydroxymethyl)propionic acid | Hyperbranched Polyester Polyol |

| 3 | Hyperbranched Polyester Polyol, Epichlorohydrin | Epoxy-Terminated Hyperbranched Polymer |

This table details the multi-step synthesis of Epoxy-Terminated Hyperbranched Polymers from ESBO.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure of ESBO. These techniques are based on the interaction of electromagnetic radiation with the material, providing information about functional groups, molecular structure, and composition.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying functional groups present in a molecule. In the context of ESBO, FTIR is primarily used to monitor the conversion of double bonds in soybean oil to oxirane rings during the epoxidation process.

The key spectral features observed in the FTIR spectrum of ESBO include:

Disappearance of C=C double bond peaks: The characteristic peaks for cis-olefinic C-H stretching at approximately 3008-3017.5 cm⁻¹ and C=C stretching in the soybean oil spectrum diminish significantly or disappear altogether upon successful epoxidation. researchgate.net

Appearance of oxirane ring peaks: The formation of the epoxy group is confirmed by the appearance of new absorption bands. The C-O-C stretching of the oxirane ring typically appears in the region of 823-847 cm⁻¹. rsc.org Some studies also report peaks around 1240 cm⁻¹ and a double band between 850 and 1300 cm⁻¹ as indicative of the epoxy group. researchgate.netresearchgate.net Another, less intense band attributed to the C-H stretching of the methylene group of the epoxy ring can be found at approximately 3050 cm⁻¹. rsc.org

The ratio of the absorbance of the epoxy group peak to a reference peak can be used to quantify the degree of epoxidation. rsc.org

Table 1: Characteristic FTIR Absorption Bands for Epoxidized Soybean Oil

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| 3008-3017.5 | cis-C-H stretch of C=C | Disappears upon epoxidation |

| 823-847 | C-O-C stretch of oxirane ring | Confirms formation of epoxy groups rsc.org |

| ~3050 | C-H stretch of oxirane ring | Indicates presence of epoxy groups rsc.org |

| 1740 | C=O stretch of ester triglycerides | Present in both soybean oil and ESBO rsc.org |

Nuclear Magnetic Resonance (¹H and ¹³C NMR) for Quantitative Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for the detailed structural analysis and quantitative assessment of ESBO. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of ESBO, the protons on the epoxy ring give characteristic signals in the range of 2.8 to 3.2 ppm. mdpi.commarinelipids.ca Specifically, chemical shifts between 2.98-3.00 ppm are often observed for the protons in the epoxide ring. asabe.org The disappearance of the signals from the olefinic protons of soybean oil, typically found around 5.25-5.38 ppm, confirms the conversion of double bonds. asabe.orgresearchgate.net

Quantitative analysis of the degree of epoxidation can be performed by comparing the integration of the epoxy proton signals with that of a reference signal, such as the protons of the triglyceride backbone. squarespace.com For instance, the ratio of the integration areas of the epoxy group signals to the triglyceride CH signal can be used to determine the number of epoxy groups per triglyceride molecule. squarespace.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of ESBO provides complementary structural information. The carbon atoms of the oxirane ring typically resonate in the range of 53.46 to 58.27 ppm. mdpi.com The conversion of double bonds is also evident by the disappearance of signals from the unsaturated carbons in soybean oil. Additionally, chemical shifts between 160-220 ppm are associated with carbonyl carbons, which can be present in the fatty acid chains. asabe.org

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for Epoxidized Soybean Oil

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 2.8 - 3.2 | Protons on the oxirane ring mdpi.commarinelipids.ca |

| ¹H | 4.1 - 4.4 | Methylene protons of the glycerol (B35011) backbone mdpi.com |

| ¹H | 5.25 - 5.38 | Olefinic protons (disappears upon epoxidation) asabe.orgresearchgate.net |

| ¹³C | 53.46 - 58.27 | Carbon atoms of the oxirane ring mdpi.com |

| ¹³C | 172.41 - 173.71 | Ester carbonyl carbons mdpi.com |

Near-Infrared (NIR) Spectroscopy for Industrial Process Monitoring

Near-Infrared (NIR) spectroscopy has emerged as a valuable tool for real-time, in-line monitoring of the epoxidation process in an industrial setting. unicamp.br This technique is non-destructive, requires minimal to no sample preparation, and can provide rapid, multi-component analysis from a single spectrum. unicamp.br

During the epoxidation of soybean oil, NIR spectroscopy can be used to simultaneously quantify key parameters such as the epoxide index, iodine index (a measure of unsaturation), and water content. unicamp.br By combining NIR spectra with multivariate calibration methods like Partial Least Squares (PLS), robust models can be developed to predict these quality parameters. unicamp.br This allows for continuous process control, ensuring consistent product quality and optimizing reaction conditions. unicamp.brresearchgate.net

Chromatographic and Mass Spectrometric Analyses

Chromatographic and mass spectrometric techniques provide detailed information about the molecular weight distribution and the precise molecular composition of ESBO.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. wikipedia.org It is particularly useful for characterizing the molecular weight and molecular weight distribution of polymeric materials. shimadzu.com In the context of ESBO, GPC can be used to analyze the distribution of triglyceride molecules and to detect the presence of any oligomeric or polymeric byproducts that may form during the epoxidation or subsequent processing. researchgate.net

The analysis of the molecular weight distribution is crucial as it can influence the physical properties and performance of ESBO as a plasticizer. GPC provides data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

Mass Spectrometry (MALDI, ESI-MS) for Detailed Molecular Composition Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the precise mass and structure of molecules. For the complex mixture of triglycerides in ESBO, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are particularly well-suited. nih.govnih.gov

MALDI-MS: MALDI-MS is a technique that allows for the analysis of large, non-volatile molecules. nih.gov In the analysis of ESBO, MALDI-TOF (Time-of-Flight) MS can identify different series of epoxidized triglycerides and determine the number of epoxy groups in each molecule. nih.govtornado-project.eu The resulting mass spectrum shows a distribution of peaks, each corresponding to a specific triglyceride species with a defined number of carbon atoms and epoxy groups. nih.gov For example, sodiated adducts of epoxidized triglycerides are often detected in the mass range of m/z 880 to 1040. nih.gov

ESI-MS: Electrospray Ionization (ESI) is another soft ionization technique that is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. acs.org ESI-MS and tandem mass spectrometry (MS/MS) can be used to characterize the fatty acid composition of the epoxidized triglycerides. nih.govnih.gov Fragmentation patterns of the parent ions provide valuable information about the structure of the individual fatty acid chains within the triglyceride. nih.govnih.gov Recent studies have utilized LC-MS/MS workflows to monitor the degradation of ESBO in complex matrices by identifying various byproducts. acs.org

Rheological Investigation of Epoxidized Soybean Oil-Based Systems

Rheological analysis is crucial for understanding the processing characteristics and final performance of thermosetting resins. For epoxidized soybean oil (ESBO)-based systems, these investigations provide insight into how the material behaves from its initial liquid state through the curing process to its final solid state.

The curing of epoxidized soybean oil (ESBO) is a complex process involving the transformation of a low-viscosity liquid into a cross-linked, solid polymer network. Dynamic rheological analysis is employed to monitor the evolution of viscoelastic properties, such as the storage modulus (G'), loss modulus (G''), and complex viscosity (η*), as a function of time or temperature.

Initially, in the uncured state, ESBO resin systems exhibit liquid-like behavior, where the loss modulus (G''), representing the viscous component, is greater than the storage modulus (G'), which represents the elastic component. As the curing reaction progresses, polymer chains begin to form and cross-link, leading to a significant increase in both moduli. A key event in the curing process is the gel point, which is the transition from a viscous liquid to an elastic gel. This point is often identified as the crossover point where G' equals G''. Beyond the gel point, the storage modulus (G') becomes dominant, indicating the formation of a solid-like, three-dimensional network.

Studies on the polyaddition reaction of ESBO with curing agents like bisphenol A (BPA) show a gradual increase in viscosity as oligomer molecules fuse to form products with higher molecular weight. mdpi.com The viscoelastic properties of the final cured material are influenced by the structure of the reactants. For example, systems based on ESBO and amines can produce biopolymers with viscoelastic properties similar to commercial rubber. atamanchemicals.com The long, flexible aliphatic chains inherent to the triglyceride structure of ESBO contribute to the elasticity of the cured thermosets. nih.gov

The table below summarizes the changes in rheological parameters during the curing of an ESBO system.

| Curing Stage | Storage Modulus (G') | Loss Modulus (G'') | Relationship | Physical State |

| Initial (Uncured) | Low | High | G'' > G' | Viscous Liquid |

| Gel Point | Increasing | Increasing | G' = G'' | Liquid-to-Solid Transition |

| Final (Cured) | High | Low | G' > G'' | Elastic Solid |

Research indicates that ESBO-based mixtures often exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior. mdpi.com This means their viscosity decreases as the shear rate increases. This property is advantageous in many processing techniques, as the resin flows more easily under the high shear conditions of application (e.g., spraying or spreading), but maintains a higher viscosity at rest, which helps to prevent sagging or dripping. This shear-thinning characteristic is attributed to the untangling and alignment of the long fatty acid chains of the ESBO molecules parallel to the direction of the applied force. mdpi.com

The addition of ESBO to conventional epoxy resins can significantly alter the rheological profile. Studies have shown that increasing the ESBO content generally leads to a decrease in the viscosity of the uncured blend. researchgate.net This plasticizing effect is due to the flexible nature of the ESBO molecules, which increases the free volume and mobility of the polymer chains. researchgate.net The final cured thermosets are described as viscoelastic liquids that exhibit properties of both solids (partial elastic recovery) and tacky liquids. mdpi.com

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for characterizing the curing process and thermal stability of ESBO-based polymers. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are the most common methods used.

Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal events of a material as a function of temperature. For ESBO systems, DSC is extensively used to investigate the curing reaction and determine the glass transition temperature (Tg) of the cured polymer.

During a dynamic DSC scan of an uncured ESBO formulation with a hardener, a broad exothermic peak is observed. This peak represents the heat released during the cross-linking reactions of the epoxy groups. acs.orgresearchgate.net The total area under this peak is proportional to the total heat of reaction (ΔH), which provides a measure of the extent of the cure. Several key parameters can be extracted from the DSC thermogram:

Onset Temperature (T_onset_): The temperature at which the curing reaction begins.

Peak Exothermic Temperature (T_p_): The temperature at which the reaction rate is at its maximum.

End Temperature (T_end_): The temperature at which the curing reaction is complete.

The nature and structure of the curing agents (e.g., different anhydrides or amines) and catalysts significantly affect these parameters. plu.mx For instance, the use of a catalyst like 2-ethyl-4-methylimidazole (EMI) can increase the polyesterification rate in ESBO/anhydride (B1165640) systems. researchgate.net Similarly, studies comparing different anhydrides found that dodecenylsuccinic and maleic anhydrides were more reactive with ESBO than others. plu.mx The heating rate during the DSC experiment also influences the curing profile; higher heating rates shift the onset, peak, and end temperatures to higher values. acs.org

After curing, DSC is used to determine the glass transition temperature (Tg) of the thermoset. The Tg is a critical property that defines the temperature range over which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is highly dependent on the cross-link density of the polymer network and the flexibility of the polymer chains. emerald.com Generally, increasing the concentration of ESBO in a formulation leads to a decrease in the Tg of the cured material. acs.orgemerald.com This is because the long, flexible aliphatic chains of ESBO increase the free volume and molecular mobility within the network, effectively acting as a plasticizer. emerald.com

The table below shows representative DSC data for ESBO cured with different hardeners.

| Curing System | Curing Agent | T_p (°C) | ΔH (J/g) | T_g_ (°C) |

| ESBO/TA (uncatalyzed) | Tannic Acid | ~275 | - | - |

| ESBO/TA (catalyzed) | Tannic Acid / Histidine | 150 | - | 63 |

| ESBO/DCA | Dicarboxylic Acids | 160-200 | - | - |

| ESBO/Anhydride | Phthalic Anhydride | - | - | 11-22 |

Data compiled from various sources for illustrative purposes. nih.govemerald.comresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition characteristics of ESBO-based materials. A typical TGA curve plots the percentage of weight loss against temperature, while its derivative (DTG) curve shows the rate of weight loss.

Uncured ESBO is thermally stable up to around 240-260°C, with significant mass loss occurring above this range. researchgate.net The thermal stability of cured ESBO thermosets is dependent on the cross-linked network structure. TGA thermograms of cured ESBO often show a multi-stage decomposition process. researchgate.net For example, polymers with high ESBO content (60-100 wt%) have exhibited a second, higher-temperature peak in the DTG curve compared to those with lower ESBO content. emerald.com This behavior can be attributed to the different thermal stabilities of the various components and cross-linked structures within the polymer matrix. emerald.com

Key parameters obtained from TGA include:

T_5%_ or T_onset_: The temperature at which 5% weight loss occurs, often used as an indicator of the onset of thermal degradation.

T_max_: The temperature of the maximum rate of weight loss, determined from the peak of the DTG curve.

Residual Weight: The percentage of the initial mass remaining at the end of the analysis, which can indicate the formation of a char layer.

Studies have shown that fully bio-based thermosets from ESBO and tannic acid are thermally stable, with a 5% weight loss temperature (T_5%_) above 270°C. nih.govrsc.org The degradation mechanism of ESBO is complex and can involve the scission of the triglyceride ester linkages followed by the degradation of the fatty acid chains. researchgate.net The main gaseous fragments identified during thermal decay include water, carbon dioxide, and various saturated and unsaturated hydrocarbons. researchgate.net

The following table presents typical thermal degradation data for different ESBO-based thermosets.

| Sample Composition | T_5% (°C) | T_max_ (°C) | Residual Weight at 700°C (%) |

| H1/TA20 | 271 | 400 | 11.2 |

| H1/TA23 | 274 | 403 | 11.9 |

| H1/TA26 | 277 | 404 | 12.5 |

| H1/TA29 | 275 | 405 | 13.0 |

Data adapted from a study on ESBO cured with tannic acid (TA) and histidine (H) accelerator. nih.gov

Research in Specialized Material Applications

Tribological Studies of Epoxidized Soybean Oil as a Lubricant Basestock

Epoxidized soybean oil (ESBO) has garnered significant interest as a potential bio-based lubricant basestock due to its renewable nature, biodegradability, and promising tribological properties. The presence of oxirane rings in its structure provides sites for chemical modification and enhances its polarity, which can improve lubricity. Research has focused on evaluating its performance under various conditions, modifying its structure to overcome inherent limitations, and studying its behavior when blended with other oils.

The performance of a lubricant is critically defined by its ability to protect surfaces from wear and to withstand high pressures without film breakdown. Studies indicate that ESBO, as a potential candidate for high-temperature lubrication, exhibits favorable frictional behavior. mdpi.com The inherent polarity of ESBO molecules allows them to form a stable protective film on metal surfaces, which helps in reducing friction and enhancing load-carrying capacity. researchgate.net

However, the anti-wear (AW) and extreme-pressure (EP) properties of neat ESBO may not be sufficient for all applications. Research has shown that the effectiveness of additives in vegetable oils can be different from that in mineral oils. For instance, the addition of nanoparticles like zinc oxide (ZnO) and copper (II) oxide (CuO) to epoxidized soybean and sunflower oils did not result in significant wear and friction reduction. researchgate.net This was attributed to the high affinity of the biolubricant to adsorb onto the surfaces, which limited the deposition of nanoparticles and instead led to third-body wear. researchgate.net This highlights that while ESBO has good lubricity, its performance under extreme pressure can be complex and may require carefully selected additive packages to achieve desired anti-wear characteristics.

One effective strategy involves a two-step chemical modification:

Ring-Opening Reaction : The epoxy groups are reacted with various alcohols (e.g., methyl, 1-butyl, 1-hexyl) in the presence of an acid catalyst like sulfuric acid. oipub.comsemanticscholar.orgdeepdyve.com This transforms the epoxy group into a hydroxyl and an ether group. oipub.comsemanticscholar.orgdeepdyve.com

Esterification : The newly formed hydroxyl groups are then esterified using an acid anhydride (B1165640). oipub.comsemanticscholar.orgdeepdyve.com

This process yields a more complex molecular structure that significantly improves key lubricant properties. Research has demonstrated that these modifications lead to substantially better oxidative stability. In a modified Penn State micro-oxidation test, the modified ESBO produced only 10–17% of tetrahydrofuran-insoluble deposits, a stark improvement over unmodified soybean oil (96%) and ESBO (83%). oipub.comsemanticscholar.orgdeepdyve.com Furthermore, these modified fluids showed pour points as low as -45°C, overcoming the poor low-temperature performance typical of vegetable oils. oipub.comsemanticscholar.orgdeepdyve.comgctlc.org

Table 1: Comparison of Oxidative Stability and Pour Point for Unmodified and Modified ESBO An interactive data table summarizing the improvements in key lubricant properties following chemical modification of ESBO.

| Property | Soybean Oil (Unmodified) | Epoxidized Soybean Oil (ESBO) | Chemically Modified ESBO |

|---|---|---|---|

| Insoluble Deposits (%) | 96 | 83 | 10–17 |

| Pour Point (°C) | N/A | N/A | -39 to -45 (with depressant) |

The practice of blending different lubricant basestocks is common to achieve a desired balance of properties and cost-effectiveness. The tribological behavior of ESBO in blends is an area of active research. Due to its chemical nature, ESBO can act as a compatibilizer in polymer blends. For instance, epoxidized soybean oil branched cardanol ether, a derivative of ESBO, has been synthesized to enhance the compatibility of poly(butylene succinate) (PBS) and polyglycolic acid (PGA) blends. nih.gov This derivative reacts in-situ with the terminal groups of the polymers, improving the dispersion of the polymer phases and enhancing the mechanical properties of the blend. nih.gov

While much of the blending research focuses on polymer applications, the principles extend to lubricant formulations. The polarity and reactivity of ESBO can influence its interaction with other oils. Blending ESBO with mineral oils could potentially improve the lubricity and solvency of the final product, while blending with other bio-based oils could be used to tailor properties like viscosity and oxidative stability. Further research is needed to fully characterize the tribological performance of ESBO in various oil blends, particularly concerning film strength, wear protection, and friction reduction under different operating conditions.

Environmental Impact and Biodegradability Research

The primary driver for investigating ESBO as a material feedstock is its favorable environmental profile, including its renewable origin and potential for biodegradation.

Polymers and materials derived from ESBO are expected to be biodegradable, but this must be verified through standardized scientific methodologies. mdpi.comnih.gov Assessing biodegradability is a complex process that depends on the material's intrinsic properties (chemical structure, crystallinity, molecular weight) and environmental factors (temperature, moisture, microbial composition). mdpi.com

Several standard methods are employed to quantify the biodegradation of bio-based polymers:

Respirometric Methods : These are the most common and standardized tests. They measure the metabolic activity of microorganisms by quantifying gas exchange. mdpi.com In aerobic conditions, the amount of carbon dioxide (CO2) produced by microbial consumption of the polymer is measured. mdpi.com Standards like ISO 14855 and ASTM D5338 define the conditions for testing biodegradability in a controlled composting environment. mdpi.com

Mass Reduction (Weight Loss) : This is the simplest method, involving the measurement of the material's weight loss over time when exposed to a specific environment, such as a soil burial test. mdpi.com The sample is cleaned and weighed at set intervals to determine the rate of degradation. mdpi.com

Physical and Structural Analysis : Biodegradation leads to changes in the polymer's physical and chemical structure. These changes can be monitored using various techniques:

Mechanical Testing : A decrease in tensile strength, measured with an extensometer, indicates polymer chain scission and degradation. mdpi.com

Spectroscopic Methods : Techniques like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) can detect changes in chemical bonds and functional groups as the polymer breaks down. mdpi.com

Chromatographic Methods : Gel permeation chromatography (GPC) is used to track changes in the molecular weight and molecular weight distribution of the polymer, providing a clear indication of chain degradation. mdpi.com

Table 2: Common Methodologies for Biodegradability Assessment An interactive data table outlining the primary methods used to evaluate the biodegradability of bio-based polymers like those derived from ESBO.

| Methodology | Principle | Key Measurement | Relevant Standards |

|---|---|---|---|

| Aerobic Respirometry | Measures CO2 evolution from microbial metabolism. | % Carbon converted to CO2 | ISO 14855, ASTM D5338 |

| Mass Reduction | Quantifies the physical loss of material. | % Weight Loss | ASTM D5988 (Soil) |

| Mechanical Analysis | Assesses loss of structural integrity. | Decrease in Tensile Strength | - |

| Chromatography (GPC) | Tracks changes in polymer chain length. | Decrease in Molecular Weight | - |

Life Cycle Assessment (LCA) is a systematic tool used to evaluate the potential environmental impacts of a product throughout its entire life cycle. theseus.fi For ESBO, the LCA begins with the agricultural production of soybeans and continues through oil extraction and the final chemical epoxidation process. A "cradle-to-gate" approach is often adopted, which covers all stages from raw material extraction (cradle) to the point where the product leaves the factory gate. theseus.fimdpi.com

The key stages and considerations in an LCA for soybean oil production, the precursor to ESBO, include:

Soybean Cultivation : This stage includes inputs like seeds, fertilizers, pesticides, and the fuel (diesel) used for farm machinery. nopa.org Environmental outputs include greenhouse gas emissions from soil and machinery. mdpi.com Land use change is a critical factor, especially if forests are converted to cropland, as this can contribute significantly to the global warming potential. mdpi.com